N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
Description
N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 5-cyclopropylisoxazole moiety and a 2,4-dimethylthiazole-5-carboxamide group. This structure integrates key pharmacophores: the 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, while the thiazole carboxamide moiety is prevalent in bioactive molecules targeting enzymes and receptors .
Properties
IUPAC Name |
N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-7-13(24-8(2)17-7)15(21)16-6-12-18-14(20-23-12)10-5-11(22-19-10)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNBHVGZXITVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring, an oxadiazole moiety, and an isoxazole group. Its molecular formula is C15H16N4O3S, with a molecular weight of 336.38 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:
- Antitumor Activity : Research has demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) and breast cancer cells.
- Antibacterial Properties : Some derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus.
- Cytotoxicity : Evaluations on normal cell lines (e.g., MRC-5 lung fibroblasts) indicate varying degrees of cytotoxicity which are critical for assessing therapeutic windows.
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Cell Proliferation : Compounds similar to this one can interfere with DNA synthesis or repair mechanisms in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells.
- Interaction with Protein Targets : The thiazole and oxadiazole rings may interact with specific proteins involved in cell signaling pathways.
Antitumor Activity
A study investigated the antitumor effects of various derivatives on lung cancer cell lines using both 2D and 3D culture systems. The results indicated:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound A | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
| Compound B | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| N-(target compound) | TBD | TBD | TBD |
These findings suggest that the compound can effectively reduce cell viability in a concentration-dependent manner.
Antibacterial Activity
In another investigation focusing on antibacterial properties, derivatives were tested against E. coli and S. aureus. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | X μg/mL |
| S. aureus | Y μg/mL |
These results highlight the potential use of the compound in treating infections caused by resistant bacterial strains.
Scientific Research Applications
Herbicidal Applications
Mechanism of Action
This compound is primarily noted for its herbicidal properties. It functions as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the biosynthesis of carotenoids in plants. Inhibition of HPPD leads to a characteristic bleaching effect on susceptible plant species, making it effective against a wide range of broadleaf and grass weeds in crops like maize and sugarcane .
Field Studies and Efficacy
Field trials have demonstrated that N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide exhibits a strong pre-emergence control capability. The compound's effectiveness can be attributed to its systemic mobility within plants, allowing it to be absorbed through both roots and shoots .
Comparative Efficacy Table
| Compound Name | Active Ingredient | Target Weeds | Application Method | Efficacy Duration |
|---|---|---|---|---|
| N-(...carboxamide) | This compound | Broadleaf and grass weeds | Pre-emergence | 20–30 days |
| Isoxaflutole | Isoxaflutole | Various broadleaf weeds | Pre-emergence | 12 hours to 3 days |
Pharmaceutical Applications
Potential Therapeutic Uses
Beyond its agricultural applications, this compound may also have potential in pharmaceutical contexts. The structural components of the molecule suggest that it could be investigated for anti-inflammatory or anti-cancer properties. The presence of the thiazole ring has been linked to various biological activities, including antimicrobial and antifungal effects .
Case Studies
Case Study 1: Herbicide Development
A comprehensive study conducted by researchers focused on the synthesis and testing of this compound showed promising results in controlling resistant weed populations. This study highlighted the compound's ability to maintain efficacy under varying soil conditions and moisture levels .
Case Study 2: Biological Activity Assessment
Another research initiative explored the biological activity of similar compounds featuring the thiazole moiety. Results indicated that derivatives with modifications on the thiazole ring exhibited enhanced cytotoxicity against certain cancer cell lines. This suggests that further exploration of this compound could yield valuable insights into new therapeutic agents .
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Thiophene : Replacement of thiophene (in analogues) with a 2,4-dimethylthiazole in the target compound introduces additional methyl groups, which may enhance steric hindrance and hydrophobic interactions in binding pockets .
- Cyclopropyl Group : The cyclopropyl substituent on the isoxazole likely improves metabolic stability compared to unsubstituted or aryl-substituted analogues .
- Molecular Weight : The target compound (330.4 g/mol) aligns with Lipinski’s rule of five, whereas simpler analogues (e.g., 209.22 g/mol) may lack complexity for target engagement .
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes for N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide, and what methodological considerations are critical for yield optimization?
Answer: Synthesis typically involves multi-step heterocyclic coupling. A common approach includes:
- Alkylation reactions for thiazole and oxadiazole ring formation (e.g., using K₂CO₃ in DMF for nucleophilic substitution) .
- Cyclopropane-isoxazole coupling via palladium-catalyzed cross-coupling or Huisgen cycloaddition.
Key considerations: - Solvent polarity (DMF enhances nucleophilicity in alkylation steps) .
- Temperature control to avoid side reactions (room temperature for thiol-alkylation) .
- Purification via column chromatography or recrystallization to isolate intermediates.
Q. How can researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?
Answer:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FT-IR to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- X-ray crystallography for absolute configuration determination, though challenges arise from poor crystal formation in polar solvents.
Q. What stability challenges are associated with this compound under varying pH and temperature conditions?
Answer:
- Hydrolytic sensitivity : The oxadiazole ring may degrade under strongly acidic/basic conditions. Stability studies should use buffered solutions (pH 4–8) and monitor degradation via HPLC .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C, necessitating storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path search algorithms) optimize reaction conditions for synthesizing analogs with enhanced bioactivity?
Answer:
- Quantum chemical calculations (e.g., Gaussian 16) predict transition states and intermediates, reducing trial-and-error experimentation .
- ICReDD’s reaction path search integrates computational and experimental data to identify optimal catalysts (e.g., Pd/Cu for cross-coupling) and solvent systems (e.g., DMF/water mixtures) .
Q. What strategies resolve contradictions in bioactivity data across different in vitro assays (e.g., enzyme inhibition vs. cytotoxicity)?
Answer:
- Dose-response normalization : Use standardized IC₅₀ values adjusted for cell viability (MTT assay) .
- Selectivity profiling : Compare activity against related enzymes (e.g., COX-2 vs. COX-1) to identify off-target effects .
- Molecular docking (AutoDock Vina) to correlate binding affinity discrepancies with structural variations in active sites .
Q. How can researchers design analogs to improve metabolic stability without compromising target affinity?
Answer:
- Bioisosteric replacement : Substitute the cyclopropyl group with trifluoromethyl (enhances metabolic resistance) .
- Prodrug strategies : Mask the carboxamide with ester groups to improve bioavailability .
- Structure-activity relationship (SAR) studies : Systematic variation of methyl groups on the thiazole ring to balance lipophilicity and solubility .
Q. What mechanistic insights explain the role of the 1,2,4-oxadiazole-thiazole scaffold in modulating biological targets (e.g., kinase inhibition)?
Answer:
- Electron-withdrawing effects : The oxadiazole ring stabilizes charge-transfer interactions with ATP-binding pockets .
- Hydrogen bonding : The carboxamide group forms critical H-bonds with catalytic lysine residues (observed in X-ray co-crystallography studies of analogous compounds) .
Q. How should researchers apply statistical design of experiments (DoE) to optimize multi-step syntheses?
Answer:
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters .
- Response surface methodology (RSM) : Model interactions between variables (e.g., DMF concentration vs. reaction time) to maximize yield .
- Example : A 2³ factorial design reduced the number of trials by 40% in a similar triazole synthesis .
Q. What purification challenges arise from byproducts in the final alkylation step, and how can they be mitigated?
Answer:
- Common byproducts : Unreacted thiol intermediates or over-alkylated species.
- Mitigation :
- Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
- Employ membrane separation technologies (e.g., nanofiltration) for scalable purification .
Q. How can researchers predict and validate the compound’s reactivity in novel heterocyclic coupling reactions?
Answer:
- Reactivity descriptors : Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
